molecular formula C11H7ClN2OS3 B14205117 2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918108-13-1

2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B14205117
CAS No.: 918108-13-1
M. Wt: 314.8 g/mol
InChI Key: RQYGUUZPSPIMIJ-UHFFFAOYSA-N
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Description

2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one is a complex heterocyclic compound It features a unique structure that includes a thiazole ring, a thiophene ring, and a chlorinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole and thiophene rings, followed by chlorination and subsequent functionalization to introduce the thiazolone moiety. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one apart is its unique combination of thiazole and thiophene rings, along with the chlorinated substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918108-13-1

Molecular Formula

C11H7ClN2OS3

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(5-chloro-2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C11H7ClN2OS3/c12-10-7(6-14-9(15)3-5-17-14)13-11(18-10)8-2-1-4-16-8/h1-5H,6H2

InChI Key

RQYGUUZPSPIMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(S2)Cl)CN3C(=O)C=CS3

Origin of Product

United States

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